molecular formula C19H20N4O2S B2743965 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2319839-74-0

8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2743965
CAS No.: 2319839-74-0
M. Wt: 368.46
InChI Key: CRKMUTIISFDHJH-UHFFFAOYSA-N
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Description

8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Naphthalene is known to be toxic and potentially carcinogenic, so appropriate safety precautions should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic octane core, the introduction of the triazole ring, and the attachment of the naphthalene sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the naphthalene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced forms of the triazole ring or the sulfonyl group. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The triazole ring and the naphthalene sulfonyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-(phenylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
  • (1R,5S)-8-(naphthalen-2-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
  • 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, such as the naphthalene sulfonyl group and the triazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-naphthalen-1-ylsulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-26(25,19-7-3-5-14-4-1-2-6-18(14)19)23-15-8-9-16(23)11-17(10-15)22-13-20-12-21-22/h1-7,12-13,15-17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKMUTIISFDHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=CC=CC=C43)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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